molecular formula C10H21NO B13198137 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol

Cat. No.: B13198137
M. Wt: 171.28 g/mol
InChI Key: ZTLMURCERRFDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, followed by the final coupling reaction and purification. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-ethylcyclopentanone.

    Reduction: Formation of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentane.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopentane ring.

    2-Ethylcyclopentanone: A related compound that serves as a precursor in the synthesis of 1-(1-Aminopropan-2-yl)-2-ethylcyclopentan-1-ol.

    Isopropylamine: An amine used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both an amino group and a hydroxyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-ethylcyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9-5-4-6-10(9,12)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

ZTLMURCERRFDLO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.